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1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole Documentation Hub

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  • Product: 1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole
  • CAS: 680215-59-2

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

Application Note: Optimized Protocols for N-Arylation of Pyrrole with Aryl Halides

Executive Summary The -arylation of pyrrole is a critical transformation in the synthesis of pharmacophores, organic semiconductors, and natural products.[1] While pyrrole is electron-rich, its nucleophilicity at the nit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The


-arylation of pyrrole is a critical transformation in the synthesis of pharmacophores, organic semiconductors, and natural products.[1] While pyrrole is electron-rich, its nucleophilicity at the nitrogen atom is tempered by the participation of the lone pair in the aromatic sextet (

). Consequently, classical nucleophilic aromatic substitution (

) is often ineffective unless the aryl electrophile is highly electron-deficient.

This guide details two optimized, field-proven protocols for constructing


-aryl pyrroles using transition metal catalysis:
  • Method A (Palladium-Catalyzed): The "Gold Standard" for sterically hindered substrates, aryl chlorides, and temperature-sensitive scaffolds.

  • Method B (Copper-Catalyzed): A robust, cost-effective "Workhorse" protocol ideal for scale-up with aryl iodides/bromides.

Mechanistic Insight & Rational Design

Understanding the catalytic cycle is prerequisite to troubleshooting. The primary challenge in pyrrole arylation is achieving selectivity between the nitrogen (N1) and the carbon (C2/C5) positions.

  • Palladium Pathway: Utilizes bulky biaryl phosphine ligands (e.g., tBuXPhos, BrettPhos) to facilitate reductive elimination and prevent the formation of unreactive dimer species. The cycle proceeds via Oxidative Addition, Amine Coordination/Deprotonation, and Reductive Elimination.[2]

  • Copper Pathway: Relies on diamine ligands (e.g., DMEDA, DACH) to stabilize the Cu(I) species and increase the acidity of the N-H bond via coordination, facilitating deprotonation by weaker bases like

    
    .
    
Catalytic Cycle Visualization (Palladium)

Pd_Cycle L_Pd L-Pd(0) Active Catalyst Ox_Add Oxidative Addition [L-Pd(II)-Ar-X] L_Pd->Ox_Add + Ar-X Coord Amine Coordination [L-Pd(II)-Ar-X(Pyrrole)] Ox_Add->Coord + Pyrrole Amido Amido Complex [L-Pd(II)-Ar-N(Pyrrole)] Coord->Amido + Base - HX Amido->L_Pd Reductive Elimination Prod Product Release N-Aryl Pyrrole Amido->Prod Product

Figure 1: Simplified Buchwald-Hartwig catalytic cycle for N-arylation. The rate-determining step is often the reductive elimination in hindered systems, necessitating bulky ligands.

Method Selection Guide

Before initiating wet chemistry, select the protocol that matches your substrate profile and resource constraints.

FeatureMethod A: Palladium (Buchwald) Method B: Copper (Modified Ullmann)
Primary Utility Complex, high-value intermediates; Aryl Chlorides.Scale-up; Aryl Iodides/Bromides.[3]
Catalyst Cost High (

$)
Low ($)
Temperature Mild (

)
Elevated (

)
Steric Tolerance Excellent (Ortho-substituents tolerated)Moderate
Base Sensitivity High (Often requires NaOtBu/LiHMDS)Moderate (Uses Carbonates/Phosphates)
Inert Atmosphere Critical (Strict Schlenk/Glovebox)Recommended (Can tolerate brief exposure)

Detailed Protocols

Method A: Palladium-Catalyzed Cross-Coupling

Best for: Aryl chlorides, deactivated aryl halides, and rapid optimization.

Reagents:

  • Catalyst Source:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) or Precatalyst (e.g., tBuXPhos Pd G3).
    
  • Ligand: tBuXPhos (for general use) or BrettPhos (for primary amines/difficult substrates).

  • Base: Sodium tert-butoxide (

    
    ).
    
  • Solvent: Toluene (Anhydrous) or 1,4-Dioxane.

Step-by-Step Workflow:

  • Preparation (Glovebox/Schlenk Line):

    • Charge a dried reaction vial equipped with a magnetic stir bar with

      
       (1.0 mol%) and tBuXPhos (2.2 mol%). Note: A L:M ratio > 2:1 ensures the active species is ligated.
      
    • Add the Aryl Halide (1.0 equiv) and Pyrrole (1.2 equiv).

    • Add

      
       (1.4 equiv). Crucial: Store base in a desiccator; hydrolyzed base is the #1 cause of failure.
      
  • Solvent Addition:

    • Evacuate and backfill the vial with Argon (3 cycles).

    • Inject anhydrous Toluene via syringe (

      
       concentration relative to halide).
      
  • Reaction:

    • Seal the vial and heat to

      
       for 4–12 hours.
      
    • Monitoring: Check via LC-MS. Look for the disappearance of the aryl halide.

  • Workup:

    • Cool to room temperature.[4][5][6] Dilute with Ethyl Acetate (EtOAc).

    • Filter through a pad of Celite to remove Pd black.

    • Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Method B: Copper-Catalyzed (Modified Ullmann)

Best for: Large-scale batches, aryl iodides, and cost-sensitive projects.

Reagents:

  • Catalyst: Copper(I) Iodide (

    
    ).
    
  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMCH) or N,N'-Dimethylethylenediamine (DMEDA).

  • Base: Potassium Phosphate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: Toluene or DMF.

Step-by-Step Workflow:

  • Charging:

    • To a screw-cap tube, add

      
       (5–10 mol%), 
      
      
      
      (2.0 equiv), and the Aryl Iodide (1.0 equiv).
    • If the Pyrrole is solid, add it now (1.2 equiv). If liquid, add in step 2.

  • Ligand & Solvent:

    • Evacuate and backfill with Nitrogen.

    • Add the Ligand (20 mol%) and Solvent (Toluene or Dioxane,

      
      —higher concentration aids Cu kinetics).
      
    • Add liquid Pyrrole (if applicable).

  • Reaction:

    • Heat to

      
      .[7] Note: Copper catalysis often has an induction period. Vigorous stirring is essential to break up the inorganic base.
      
    • Run for 12–24 hours.

  • Workup:

    • Dilute with water and extract with EtOAc.[4]

    • Caution: Copper residues can cause emulsions. Wash the organic layer with dilute

      
       or EDTA solution to sequester copper (turns the aqueous layer blue).
      

Troubleshooting & Optimization Logic

If yields are low (<50%), apply this decision logic to diagnose the failure mode.

Optimization_Tree Start Low Yield? Check_SM Is Aryl Halide Consumed? Start->Check_SM No_Conv No: Catalyst Death Check_SM->No_Conv No Side_Rxn Yes: Side Reactions Check_SM->Side_Rxn Yes O2_Leak Check O2/H2O (Purple/Black Pd?) No_Conv->O2_Leak Ligand Switch Ligand (tBuXPhos -> BrettPhos) No_Conv->Ligand Dehal Dehalogenation? Reduce Temp/Base Side_Rxn->Dehal C_Aryl C-Arylation? Increase Steric Bulk Side_Rxn->C_Aryl

Figure 2: Diagnostic workflow for reaction optimization.

Key Optimization Variables:
  • The "Water" Effect: In Pd-catalysis, trace water can stall the cycle by inhibiting the base. However, in some Cu-systems, a trace of water (0.1%) can actually accelerate the solubility of

    
    . Recommendation:  Start strictly anhydrous. If Cu reaction is sluggish, add 1 drop of water.
    
  • Halide Hierarchy:

    • Pd: I > Br > Cl >> F (OTf is excellent but unstable).

    • Cu: I > Br >>> Cl (Chlorides rarely work well with Cu without specialized ligands like oxalamides).

  • Order of Addition: Always add the ligand to the metal before adding the substrate in Cu-catalysis to form the active complex. In Pd-catalysis using precatalysts (e.g., G3/G4), this is pre-formed.

References

  • Buchwald, S. L., et al. (2000).[5] "Efficient Palladium-Catalyzed N-Arylation of Indoles and Pyrroles." Journal of the American Chemical Society. [Link][6]

  • Ma, D., et al. (2004). "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." The Journal of Organic Chemistry. [Link]

  • Hartwig, J. F. (2008).[5] "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research. [Link]

  • Yu, L., et al. (2025). "Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues." Organic & Biomolecular Chemistry. [Link][7]

  • Anilkumar, G., et al. (2021). "Copper-catalyzed N-arylation of pyrroles: an overview." New Journal of Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Controlling regioselectivity during electrophilic substitution of the pyrrole ring

Technical Support Center: Controlling Regioselectivity in Pyrrole Electrophilic Substitution Introduction: The "C2 vs. C3" Conundrum As researchers in drug discovery, you often encounter the "pyrrole problem": the pyrrol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Controlling Regioselectivity in Pyrrole Electrophilic Substitution

Introduction: The "C2 vs. C3" Conundrum

As researchers in drug discovery, you often encounter the "pyrrole problem": the pyrrole ring is exceptionally electron-rich, making it highly reactive toward electrophiles. However, this reactivity comes with a strong intrinsic bias. Under standard conditions, electrophilic aromatic substitution (SEAr) occurs almost exclusively at the C2 (α) position.

For many pharmaceutical scaffolds (e.g., Atorvastatin, Sunitinib), C3 (β) functionalization is required. Achieving this against the natural electronic gradient requires specific "blocking" strategies or steric manipulation. This guide provides the mechanistic logic and validated protocols to switch selectivity on demand.

Module 1: Mechanistic Grounding

Why is C2 Preferred? The regioselectivity is governed by the stability of the intermediate sigma complex (arenium ion). Attack at C2 yields a carbocation stabilized by three resonance structures, whereas attack at C3 yields only two .

Visualizing the Stability Gap The following diagram illustrates the resonance stabilization difference that drives C2 selectivity.

PyrroleResonance cluster_C2 C2 Attack (Preferred) cluster_C3 C3 Attack (Disfavored) C2_Start Electrophile (E+) attacks C2 C2_Int1 Resonance Form A (+) on C3 C2_Start->C2_Int1 Delocalization C2_Int2 Resonance Form B (+) on C5 C2_Int1->C2_Int2 Delocalization C2_Int3 Resonance Form C (+) on N (Octet Complete) C2_Int2->C2_Int3 Delocalization Result_C2 C2-Substituted Product (Thermodynamic Major) C2_Int3->Result_C2 Deprotonation C3_Start Electrophile (E+) attacks C3 C3_IntA Resonance Form X (+) on C2 C3_Start->C3_IntA Less Delocalization C3_IntB Resonance Form Y (+) on N (Octet Complete) C3_IntA->C3_IntB Less Delocalization Result_C3 C3-Substituted Product (Minor/Trace) C3_IntB->Result_C3 Deprotonation

Caption: Comparative resonance stabilization of C2 vs. C3 intermediates. The C2 pathway offers greater charge delocalization.

Module 2: Strategic Control & Decision Logic

To override the electronic preference for C2, you must employ Steric Hindrance or Electronic Deactivation .

Strategy A: The "Bulky Shield" (N-TIPS)

The most reliable method for C3 functionalization is the use of the Triisopropylsilyl (TIPS) group on the nitrogen.[1] The TIPS group is massive; it physically blocks the approaching electrophile from the adjacent C2/C5 positions, forcing the reaction to occur at the more accessible C3 position.

Strategy B: The Lewis Acid Switch (N-Sulfonyl)

For N-benzenesulfonyl (or tosyl) pyrroles, selectivity is Lewis Acid dependent.

  • Weak Lewis Acids (e.g., BF3·OEt2): Favor C2 .

  • Strong Lewis Acids (e.g., AlCl3, excess): Favor C3 .

    • Mechanism:[2][3][4] Coordination of the strong Lewis acid to the sulfonyl oxygen increases the effective bulk and electron-withdrawing nature, steering the incoming electrophile to C3.

Decision Tree: Selecting Your Protocol

DecisionTree Start Target Regioselectivity? C2 C2 (Alpha) Start->C2 C3 C3 (Beta) Start->C3 Substrate_C2 Substrate: Unsubstituted or N-Methyl Pyrrole C2->Substrate_C2 Block Can you use a large protecting group? C3->Block Method_C2 Method: Vilsmeier-Haack or Standard Friedel-Crafts Substrate_C2->Method_C2 Yes_Block Yes (Preferred) Block->Yes_Block No_Block No (Direct) Block->No_Block TIPS Use N-TIPS Pyrrole (Steric Blocking) Yes_Block->TIPS Sulfonyl Use N-Tosyl Pyrrole + Strong Lewis Acid (AlCl3) No_Block->Sulfonyl

Caption: Workflow for selecting the appropriate substrate and conditions based on desired regioselectivity.

Module 3: Validated Experimental Protocols

Protocol 1: C3-Selective Acylation (The N-TIPS Method)

Objective: Synthesize 3-acylpyrrole with >90% regioselectivity. Reference: J. Org.[5][6][7] Chem. 2003, 68, 14, 5720–5723.[6]

Materials:

  • 1-(Triisopropylsilyl)pyrrole (N-TIPS pyrrole)

  • N-Acylbenzotriazole (Stable acylating agent, alternative to acid chloride)[1]

  • Titanium Tetrachloride (TiCl4)[1][8]

  • Dichloromethane (DCM), anhydrous[8][9]

Step-by-Step:

  • Preparation: Flame-dry a 2-neck round bottom flask and purge with Nitrogen (N2).

  • Solvation: Dissolve N-acylbenzotriazole (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Activation: Add TiCl4 (2.0 equiv, 1.0 M in DCM) dropwise at room temperature. The solution may turn yellow/orange.[10] Stir for 10 minutes to form the active acylating complex.

  • Addition: Add N-TIPS pyrrole (1.1 equiv) dissolved in minimal DCM dropwise.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (the bulky TIPS group makes the spot run fast in non-polar solvents).

  • Quench: Pour mixture into saturated aqueous NaHCO3.

  • Workup: Extract with DCM (3x), wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc).

  • Deprotection (Optional): To remove TIPS, treat with TBAF (1.1 equiv) in THF at room temperature for 30 mins.

Protocol 2: C2-Selective Formylation (Vilsmeier-Haack)

Objective: Synthesize pyrrole-2-carbaldehyde.

Materials:

  • Pyrrole (freshly distilled)

  • Phosphorus Oxychloride (POCl3)

  • DMF (anhydrous)[9]

Step-by-Step:

  • Vilsmeier Reagent: In a flame-dried flask at 0°C, add DMF (1.2 equiv). Add POCl3 (1.1 equiv) dropwise. Stir for 15 mins at 0°C until a viscous salt/solid forms.

  • Addition: Dilute the salt with DCM or keep neat (if stirrable). Add pyrrole (1.0 equiv) in DCM dropwise at 0°C.

  • Heating: Allow to warm to room temperature, then reflux (40-50°C) for 1 hour.

  • Hydrolysis (Critical): Cool to 0°C. Add aqueous Sodium Acetate (2M) or Na2CO3 slowly. Caution: Exothermic. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: Extract with DCM. The product is usually pure enough for subsequent steps; otherwise, recrystallize or column.

Module 4: Troubleshooting & FAQs

Q1: I am getting a black tar/polymer instead of my product. What happened?

  • Cause: Pyrroles are notoriously acid-sensitive ("acidophobic"). Strong protic acids cause rapid polymerization (pyrrole red/black).

  • Solution:

    • Avoid free H+ (e.g., HCl gas). Use Lewis acids (AlCl3, TiCl4) in a buffered manner.

    • Ensure your acyl chloride is acid-free.

    • For Vilsmeier-Haack, ensure the quench is basic (Na2CO3), not acidic.

Q2: I used N-Tosyl pyrrole with AlCl3 but still got a mixture of C2 and C3. Why?

  • Cause: The "switch" to C3 with N-sulfonyl groups requires stoichiometric or excess strong Lewis acid to coordinate the sulfonyl oxygens fully. If you used catalytic AlCl3, or a weaker acid like ZnCl2, the steric/electronic directing effect is insufficient.

  • Solution: Use at least 1.2 to 2.0 equivalents of AlCl3. Ensure the AlCl3 is fresh (yellow/grey powder, not white clumps).

Q3: Can I use N-Boc for C3 selectivity?

  • Risk: The tert-butoxycarbonyl (Boc) group is bulky and can direct to C3, but it is acid-labile . Friedel-Crafts conditions (Lewis Acids) often cleave the Boc group during the reaction, leading to deprotected pyrrole which then reacts at C2 or polymerizes.

  • Recommendation: Use TIPS (acid stable, fluoride labile) or Tosyl (acid stable, base labile).

Q4: How do I separate C2 and C3 isomers if I get a mixture?

  • Technique: C2 and C3 isomers often have slightly different polarities.

    • C2-acyl pyrroles often form internal Hydrogen bonds between the pyrrole NH and the carbonyl oxygen. This makes them less polar (higher Rf) than C3 isomers.

    • C3-acyl pyrroles cannot form this intramolecular H-bond easily, making them more polar (lower Rf) and more likely to interact with silica.

Data Summary: Influence of N-Protecting Group

N-SubstituentReagent/ConditionsMajor ProductSelectivity (Approx)Mechanism
H (Unprotected)AcCl / AlCl3C2 >95:5Electronic Control
Methyl AcCl / AlCl3C2 >90:10Electronic Control
TIPS R-COBt / TiCl4C3 >95:5Steric Blocking
Tosyl (Ts) AcCl / BF3·OEt2 C2 ~80:20Weak Coordination
Tosyl (Ts) AcCl / AlCl3 C3 ~90:10Chelation/Steric

References

  • Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. Katritzky, A. R., et al. J. Org.[1][6] Chem. 2003, 68, 14, 5720–5723. [6]

  • Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Huffman, J. W., et al. Tetrahedron 2008, 64, 2104–2112. [5]

  • Friedel-Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Taylor, J. E., et al. Org.[5][11] Lett. 2010, 12, 24, 5740–5743.

  • N-(Triisopropylsilyl)pyrrole.[6] A progenitor "par excellence" of 3-substituted pyrroles. Bray, B. L., et al. J. Org.[6] Chem. 1990, 55, 6317–6328.

Sources

Reference Data & Comparative Studies

Comparative

The Fluorine Factor: A Comparative Guide to the Lipophilicity of Fluorinated and Non-Fluorinated Pyrroles

For researchers, medicinal chemists, and professionals in drug development, understanding and manipulating the physicochemical properties of heterocyclic compounds is paramount. Among these properties, lipophilicity, oft...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding and manipulating the physicochemical properties of heterocyclic compounds is paramount. Among these properties, lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), stands as a critical determinant of a molecule's pharmacokinetic and pharmacodynamic behavior.[1] The pyrrole scaffold, a ubiquitous feature in numerous natural products and pharmaceuticals, frequently undergoes structural modifications to optimize its drug-like properties.[2][3] One of the most powerful strategies in this optimization toolbox is fluorination.

This guide provides an in-depth, objective comparison of the lipophilicity of fluorinated versus non-fluorinated pyrroles. Moving beyond a simple data dump, we will delve into the causality behind experimental choices for LogP determination, present supporting data, and explore the underlying physicochemical principles that govern the observed differences. Our aim is to equip you with the field-proven insights necessary to make informed decisions in your research and development endeavors.

The Indispensable Role of Lipophilicity in Drug Discovery

Lipophilicity is a measure of a compound's ability to dissolve in fats, oils, lipids, and non-polar solvents.[1] In drug discovery, a molecule's lipophilicity influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4] An optimal level of lipophilicity is crucial; a compound that is too hydrophilic may have poor membrane permeability and be rapidly cleared from the body, while an overly lipophilic compound might exhibit poor aqueous solubility, high plasma protein binding, and off-target toxicity.[1]

The octanol-water partition coefficient (P) is the gold-standard measure of lipophilicity, representing the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[1] This is typically expressed in its logarithmic form, LogP.

Determining Lipophilicity: A Methodological Overview

Accurate determination of LogP is essential for structure-activity relationship (SAR) studies. Both experimental and computational methods are employed, each with its own set of advantages and limitations.

Experimental Approaches

1. The Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of a compound between n-octanol and water.[5]

Experimental Protocol: Shake-Flask Method

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Dissolve a known amount of the test compound in one of the phases.

  • Partitioning: Combine the two phases in a flask and shake vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

  • Equilibration: Allow the mixture to stand undisturbed for a sufficient time (often overnight) for complete phase separation.

  • Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" due to its direct measurement of partitioning. However, it is labor-intensive, requires relatively large amounts of pure compound, and can be challenging for very hydrophilic or lipophilic compounds.[5]

2. High-Performance Liquid Chromatography (HPLC)-Based Methods

Reversed-phase HPLC (RP-HPLC) offers a rapid and less material-intensive alternative for estimating LogP.[5] This method is based on the correlation between a compound's retention time on a non-polar stationary phase and its lipophilicity.

Experimental Protocol: HPLC-Based LogP Estimation

  • System Setup: Use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water/buffer.

  • Calibration: Inject a series of standard compounds with known LogP values and record their retention times.

  • Correlation: Plot the logarithm of the capacity factor (log k') against the known LogP values of the standards to generate a calibration curve.

  • Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time.

  • LogP Estimation: Use the retention time of the test compound and the calibration curve to interpolate its LogP value.

Causality Behind Experimental Choices: HPLC-based methods are high-throughput and require only small amounts of sample, making them ideal for screening large libraries of compounds.[5] However, the accuracy of the estimated LogP is dependent on the structural similarity between the test compounds and the calibration standards.

HPLC_LogP_Workflow cluster_setup System Setup cluster_calibration Calibration cluster_analysis Sample Analysis cluster_estimation LogP Estimation A RP-HPLC System with C18 Column B Mobile Phase (Organic/Aqueous) C Inject Standards (Known LogP) B->C D Record Retention Times C->D E Generate Calibration Curve (log k' vs. LogP) D->E H Interpolate LogP from Calibration Curve E->H F Inject Test Compound G Determine Retention Time F->G G->H Fluorine_Effects cluster_factors Factors Influencing LogP upon Fluorination cluster_outcome Overall Effect on Lipophilicity A Increased Molecular Surface Area D Increase in LogP A->D Dominant Effect B Inductive Effect (Increased Polarity) E Decrease in LogP B->E Dominant Effect C Alteration of Hydrogen Bonding C->D Can increase or decrease C->E

Sources

Safety & Regulatory Compliance

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